molecular formula C15H19NO3 B1469779 Tert-butyl 1-benzoylazetidine-3-carboxylate CAS No. 1432680-79-9

Tert-butyl 1-benzoylazetidine-3-carboxylate

Cat. No.: B1469779
CAS No.: 1432680-79-9
M. Wt: 261.32 g/mol
InChI Key: CITTWOAVEGMFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-benzoylazetidine-3-carboxylate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-benzoylazetidine-3-carboxylate typically involves the reaction of azetidine derivatives with benzoyl chloride and tert-butyl chloroformate. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-benzoylazetidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Tert-butyl 1-benzoylazetidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 1-benzoylazetidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides structural rigidity. These interactions can influence the compound’s binding affinity and selectivity towards biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-benzoylazetidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the benzoyl and tert-butyl groups enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 1-benzoylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)12-9-16(10-12)13(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITTWOAVEGMFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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